molecular formula C19H13ClFN5OS B2565216 N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-65-3

N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

カタログ番号: B2565216
CAS番号: 852374-65-3
分子量: 413.86
InChIキー: RKKCCUACCDXGHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor designed to target Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research application is in the investigation of JAK2-driven and FLT3-driven oncogenic signaling pathways, particularly in hematological malignancies . The compound's core structure is based on a [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is known to confer high kinase selectivity and potent inhibitory activity. Studies have demonstrated its efficacy in suppressing the proliferation of cancer cell lines, such as HEL (JAK2-dependent) and MV4-11 (FLT3-ITD-dependent), by inducing cell cycle arrest and apoptosis . This molecule serves as a critical pharmacological tool for elucidating the complex roles of JAK/STAT and FLT3 signaling in disease progression, resistance mechanisms, and for evaluating potential combination therapies in a preclinical research setting. Its well-characterized mechanism provides researchers with a reliable compound for probing kinase function and validating new therapeutic strategies for cancers like myeloproliferative neoplasms and acute myeloid leukemia.

特性

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-13-4-2-6-15(10-13)22-17(27)11-28-18-8-7-16-23-24-19(26(16)25-18)12-3-1-5-14(21)9-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKCCUACCDXGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, with the CAS number 852374-65-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13ClFN5OSC_{19}H_{13}ClFN_5OS, with a molecular weight of 413.9 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Triazole compounds are recognized for their ability to inhibit key enzymes in bacteria and fungi. The compound is hypothesized to possess similar activities based on its structural components.

  • Mechanism of Action : Triazoles typically function by inhibiting the synthesis of ergosterol in fungal cell membranes or by interfering with bacterial DNA replication processes.
  • Case Studies : In vitro studies show that certain triazole derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been widely studied:

  • Cell Line Studies : Compounds similar to N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown cytotoxic effects on cancer cell lines such as MCF-7 and HeLa.
  • Mechanisms : These compounds may induce apoptosis through the activation of caspases or by disrupting mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl or triazole rings can significantly alter potency and selectivity against different biological targets.

ModificationEffect on Activity
Chlorine SubstitutionIncreased lipophilicity and potentially enhanced membrane permeability
Fluorine SubstitutionImproved binding affinity to target enzymes due to electronegative properties

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds within this class may range from moderately toxic to low-toxic. It is essential to conduct comprehensive toxicological evaluations to ensure safety in therapeutic applications .

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant potential as an antimicrobial agent . Research indicates that derivatives of the 1,2,4-triazole scaffold are known for their broad-spectrum antibacterial and antifungal properties. For instance, studies have demonstrated that compounds containing triazole structures can inhibit various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget BacteriaMIC (µg/mL)
1,2,4-Triazole derivativesS. aureus0.125 – 8
Thiourea derivativesE. coli0.5 – 1
Triazolo-pyrimidine hybridsP. aeruginosa34.5 – 47.5

Anticancer Properties

Recent studies have also highlighted the anticancer potential of triazole-containing compounds. The unique structure of N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may contribute to its ability to act as an inhibitor of tumor growth through various mechanisms including the modulation of cell signaling pathways .

Case Study: Inhibition of Tumor Growth

A study investigated the effects of triazole derivatives on cancer cell lines and reported that specific modifications to the triazole structure enhanced cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was noted as a significant mechanism of action .

Neurological Applications

Emerging research suggests that compounds similar to N-(3-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may possess neuroprotective properties. The inhibition of specific enzymes associated with neurodegenerative diseases has been observed in related triazole derivatives . This opens avenues for further exploration in treating conditions such as Alzheimer's and Parkinson's disease.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity. The presence of the triazole moiety is pivotal for its pharmacological effects. Variations in substituents on the phenyl rings can significantly alter its potency and selectivity against various biological targets .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Fluoro group on phenylIncreased antibacterial activity
Chlorine on phenylEnhanced cytotoxicity
Thiol groupImproved solubility

化学反応の分析

Oxidation

The thioacetamide group (-S-) undergoes oxidation to form sulfoxides or sulfones.

  • Reagents : Potassium permanganate (KMnO₄) in acidic/basic media or hydrogen peroxide (H₂O₂) .

  • Products : Sulfoxide or sulfone derivatives, depending on reaction severity.

Reduction

Reduction of the thioacetamide group converts it to an amine (-NH₂).

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) .

  • Products : Amine derivatives.

Aromatic Substitution

The halogenated phenyl rings (3-chloro and 3-fluoro) may undergo substitution reactions:

  • Reagents : Halogenated solvents, palladium catalysts (e.g., Pd/C) .

  • Products : Functionalized aromatic derivatives (e.g., cross-coupled products).

Coupling Reactions

The triazolopyridazine core may participate in coupling reactions to modify its substituents:

  • Reagents : Suzuki, Heck, or Ullmann-type catalysts .

  • Products : Derivatives with extended conjugation or appended functional groups.

Reaction Comparison Table

Reaction Type Reagents Conditions Products
OxidationKMnO₄, H₂O₂Acidic/basic mediaSulfoxide/sulfone derivatives
ReductionLiAlH₄, NaBH₄Anhydrous etherAmine derivatives
Aromatic SubstitutionHalogenated solvents, Pd/CHeat, catalytic conditionsFunctionalized aromatic derivatives
CouplingSuzuki/Heck catalystsInert atmosphere, organic solventsExtended conjugation products

Structural and Reactivity Insights

  • Thioacetamide Group : Acts as a reactive site for oxidation/reduction, influencing the compound’s stability and reactivity .

  • Halogenated Phenyl Rings : The 3-chloro and 3-fluoro substituents enhance lipophilicity and direct substitution reactions.

  • Triazolopyridazine Core : Provides a rigid, planar framework for π-π interactions, influencing reaction pathways and product stability .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes the target compound from analogs like N-(S)-1-(3-(3-amino-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-...) (), which contains a [1,2,4]triazolo[4,3-a]pyridine core. Key differences include:

  • Pyridazine vs.
  • Substitution Patterns : The triazolo-pyridazine core allows for regioselective functionalization at positions 3 and 6, whereas triazolo-pyridine derivatives (e.g., ) favor modifications at positions 3 and 8 .
Table 1: Core Structure Comparison
Compound Core Structure Key Substitution Sites
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(3-fluorophenyl), 6-thioacetamide
Compound [1,2,4]triazolo[4,3-a]pyridine 3-amino-5-chloro, 8-pyridinyl

Substituent Effects: Chlorophenyl vs. Trifluoromethylphenyl

The compound 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () is a direct analog of the target compound, differing only in the acetamide’s aryl substituent (3-chlorophenyl vs. 3-trifluoromethylphenyl).

Table 2: Substituent Comparison
Property Target Compound (3-chlorophenyl) Compound (3-trifluoromethylphenyl)
Electron Effects Moderate electron-withdrawing (Cl) Strong electron-withdrawing (CF₃)
Lipophilicity logP ~3.2 (estimated) logP ~3.8 (estimated)
Metabolic Stability Potential oxidative dechlorination CF₃ group resists oxidation
  • Chlorophenyl (Target Compound) : The chloro group offers moderate lipophilicity and may participate in halogen bonding, enhancing target affinity in certain enzymes .
  • Trifluoromethylphenyl () : The CF₃ group increases lipophilicity and metabolic stability due to its strong electron-withdrawing nature and resistance to enzymatic degradation .

Research Findings and Trends

  • Bioactivity : Triazolopyridazines with electron-withdrawing substituents (Cl, F, CF₃) often exhibit enhanced binding to ATP pockets in kinases due to improved electronic complementarity .
  • Solubility Challenges : High lipophilicity from CF₃ or chloro groups may reduce aqueous solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can key intermediates be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including substitution, cyclization, and condensation. For example:

  • Substitution : Alkaline conditions for nucleophilic aromatic substitution (e.g., replacing nitro or halogen groups with thiol or aryloxy groups) .
  • Cyclization : Use of POCl₃ or other cyclizing agents to form the triazolo-pyridazine core, as seen in analogous triazolo-thiadiazine syntheses .
  • Condensation : Coupling intermediates like N-(3-chlorophenyl)acetamide with thiol-containing pyridazine derivatives using condensing agents (e.g., DCC or EDC) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., POCl₃) and reaction time to improve yields .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents on aromatic rings and the triazolo-pyridazine core .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry or regiochemistry, especially for the triazolo-pyridazine ring .
  • FTIR : Identify functional groups (e.g., C=O in acetamide, C-S bonds) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and goggles. Use fume hoods for reactions involving volatile reagents .
  • Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MESP) elucidate electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO gaps, charge distribution, and electrophilic/nucleophilic sites .
  • MESP Analysis : Map electrostatic potential to identify reactive regions (e.g., sulfur in thioacetamide as a nucleophilic site) .
  • Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding modes and guide SAR studies .

Q. How can low yields in the cyclization step be addressed?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
  • Temperature Control : Gradual heating (e.g., 80–100°C) to avoid side reactions .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base reactions .
  • Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) on the acetamide moiety .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

Q. How can regioselectivity in triazolo-pyridazine ring formation be confirmed experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the triazole ring .
  • NOE Spectroscopy : Detect spatial proximity between protons on adjacent rings to confirm connectivity .

Q. What mechanistic insights explain contradictory bioactivity data in different assay systems?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Membrane Permeability Assays : Use Caco-2 cell monolayers to evaluate passive diffusion vs. active transport .
  • Protein Binding Studies : Measure binding to serum albumin via fluorescence quenching to explain reduced efficacy in vivo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。